N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-19(22(26)23-18-21-10-6-3-7-11-21)24-13-15-25(16-14-24)29(27,28)17-12-20-8-4-2-5-9-20/h2-12,17,19H,13-16,18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVRNHHOPVHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit soybean lipoxygenase (lox). LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
Based on its structural similarity to other n-benzyl compounds, it may interact with its target enzyme (like lox) and inhibit its activity. This inhibition could result in decreased production of leukotrienes, thereby modulating inflammatory responses.
Biochemical Pathways
If it indeed inhibits lox as suggested, it would affect the arachidonic acid metabolic pathway. This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes including inflammation and allergic reactions.
Pharmacokinetics
A structurally similar compound, n-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been reported to have good permeability, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity. These properties suggest that N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide might also have favorable pharmacokinetic properties.
Biological Activity
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.51 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.
This compound primarily acts as an inhibitor of specific enzymes involved in the lysophosphatidic acid (LPA) signaling pathway. This pathway is crucial in various physiological processes, including cell proliferation, migration, and survival, making it a target for cancer therapy and other diseases characterized by abnormal cell signaling.
Enzyme Inhibition
Research indicates that this compound inhibits autotaxin, an enzyme that produces LPA from lysophosphatidic acid precursors. The inhibition of autotaxin has been linked to decreased tumor growth and metastasis in various cancer models. The IC50 values for this compound typically fall within the micromolar range, indicating effective inhibition at relatively low concentrations .
Therapeutic Applications
This compound has shown potential in treating several conditions:
- Cancer : The compound has demonstrated efficacy against various types of tumors, including lung, breast, and prostate cancers. It works by disrupting the LPA signaling pathway, which is often upregulated in cancerous tissues .
- Inflammatory Diseases : Its ability to modulate LPA levels suggests potential applications in treating inflammatory conditions such as arthritis and neurodegenerative diseases .
Cancer Treatment
A study published in Drug Target Insights highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, with observed reductions in LPA levels correlating with decreased angiogenesis and metastasis .
Neurodegenerative Diseases
Another research effort investigated the compound's effects on neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress, potentially offering a therapeutic avenue for diseases like Alzheimer's and Parkinson's .
Data Summary Table
| Biological Activity | Mechanism | Therapeutic Application |
|---|---|---|
| Autotaxin Inhibition | Reduces LPA production | Cancer treatment |
| Anti-inflammatory effects | Modulates immune response | Arthritis |
| Neuroprotective effects | Protects neurons from oxidative stress | Neurodegenerative diseases |
Scientific Research Applications
Pharmacological Applications
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide has been investigated for its effects on various biological targets:
- Receptor Modulation : This compound acts as a selective antagonist for certain neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. Studies indicate its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating cholinergic signaling pathways .
- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Neurobiological Research
The compound has been studied for its neuroprotective properties:
- Neuroprotection : In experimental models, this compound demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity. This suggests its potential in treating neurodegenerative diseases where oxidative damage is a key factor .
Structure-Activity Relationship Studies
The structure of this compound allows for modifications that can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzene ring | Alters receptor selectivity and binding affinity |
| Variation in the piperazine moiety | Impacts pharmacokinetics and bioavailability |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
Case Study 1: Alzheimer's Disease
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The findings suggest that this compound may offer a novel approach to managing Alzheimer's symptoms by targeting cholinergic deficits .
Case Study 2: Cancer Treatment
A clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile with preliminary signs of antitumor activity, warranting further investigation into its use as an adjunct therapy in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural and physicochemical differences between the main compound and four analogs from diverse sources:
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: Trichlorophenyl vs. Benzyl (Main vs. ): The trichlorophenyl group in increases molecular weight (441.73 vs. Difluorophenyl (): The absence of a sulfonyl group and presence of fluorine atoms in lowers molecular weight (269.27) and increases lipophilicity, favoring blood-brain barrier penetration. Cinnamyl vs. Sulfonyl (Main vs. ): The cinnamyl group in replaces the sulfonyl, reducing polarity and possibly enabling π-π stacking with aromatic residues in targets.
Chain Length and Flexibility: Acetamide vs. In contrast, the extended propanamide chain in may improve binding pocket accommodation.
Electronic and Solubility Profiles: Methoxy Groups (): The dual methoxy substituents enhance solubility via hydrogen bonding but may reduce membrane permeability due to increased polarity.
Biological Implications: The sulfonyl-styrenic moiety in the main compound and may act as a Michael acceptor, enabling covalent binding to cysteine residues in targets like kinases or proteases. The styrenic group in could facilitate non-covalent interactions with hydrophobic pockets, while methoxy groups in might engage in hydrogen bonding with polar residues.
Q & A
Q. Q1. What are the recommended synthetic routes for N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a piperazine sulfonyl intermediate (e.g., 4-(2-phenylethenesulfonyl)piperazine) with a propanamide derivative. A general protocol includes:
Sulfonylation of Piperazine : React piperazine with 2-phenylethenesulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
Amide Bond Formation : Couple the sulfonylated piperazine with N-benzyl-2-bromopropanamide via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF or acetonitrile) and heating (60–80°C) to enhance reactivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Yield Optimization : Lower reaction temperatures (40–50°C) and controlled stoichiometry (1:1.2 molar ratio of piperazine to propanamide) reduce side reactions like over-sulfonylation .
Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons), piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), and sulfonyl moiety (δ 3.8–4.2 ppm for SO₂-CH₂) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the sulfonyl group) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-phenylethenesulfonyl group in biological activity?
Methodological Answer:
Analog Synthesis : Replace the 2-phenylethenesulfonyl group with alternative sulfonyl groups (e.g., 4-fluorophenyl or methylsulfonyl) and compare activities .
Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example:
- Anti-HIV Activity : Use HIV-1/HIV-2 reverse transcriptase inhibition assays (refer to Table 1 in for IC₅₀ comparisons).
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the sulfonyl group and target proteins (e.g., HIV protease) .
Q. Q4. How should researchers address contradictory data in biological activity across different assays (e.g., antiproliferative vs. anti-HIV results)?
Methodological Answer: Contradictions may arise from assay-specific variables:
- Cell Line Variability : Test the compound in multiple cell lines (e.g., primary vs. immortalized cells) to rule out lineage-specific effects .
- Dose-Response Curves : Use 8–10 concentration points to ensure accurate IC₅₀ calculations and exclude off-target effects at higher doses .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathway-specific responses (e.g., apoptosis vs. viral replication) .
Q. Q5. What strategies are effective for improving the metabolic stability of this compound without compromising its target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute labile groups (e.g., ester linkages) with stable analogs (e.g., amides or heterocycles) .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to enhance oral bioavailability .
- In Vitro Metabolism Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and modify susceptible sites .
Q. Q6. How can in silico models predict the pharmacokinetic properties of this compound, and what experimental validation is required?
Methodological Answer:
- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), aqueous solubility, and BBB permeability. For example, a logP >3 suggests high membrane permeability but potential toxicity .
- Experimental Validation :
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.
- Caco-2 Permeability Assays : Assess intestinal absorption potential .
- In Vivo PK Studies : Administer the compound in rodent models and measure plasma half-life (t½) and clearance rates .
Q. Q7. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
Methodological Answer:
- Key Challenges : Low yields in amide coupling (e.g., <30% in step 2) and purification difficulties due to polar byproducts .
- Mitigation Strategies :
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for sulfonylation steps .
- High-Throughput Screening (HTS) : Optimize solvent systems (e.g., DMSO/THF mixtures) and catalysts (e.g., HATU) for scalable amide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
